molecular formula C12H11N3O2S B2893099 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine CAS No. 2380182-45-4

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine

Cat. No.: B2893099
CAS No.: 2380182-45-4
M. Wt: 261.3
InChI Key: AFGBKAATYQSTNL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine is a synthetic pyrazine derivative intended for research and development purposes. Pyrazines are nitrogen-containing heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in pharmacologically active molecules . Compounds within this class are frequently investigated as core scaffolds in the discovery and development of new therapeutic agents . The structure of this compound, which features an ethylsulfanyl substituent and a 3-nitrophenyl moiety, suggests potential for use in various research applications. The nitrophenyl group, in particular, is a common pharmacophore that can contribute to significant biological activity and is often explored in the synthesis of novel antimicrobial and antioxidant agents . Researchers utilize such compounds in structure-activity relationship (SAR) studies, molecular docking simulations to predict binding interactions with biological targets, and as key intermediates in multi-step synthetic routes for constructing more complex chemical entities . This product is provided for chemical and biological research in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-nitrophenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-18-12-8-13-11(7-14-12)9-4-3-5-10(6-9)15(16)17/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBKAATYQSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), in the presence of a base (e.g., sodium carbonate) and a polar aprotic solvent (e.g., dimethylformamide or 1,4-dioxane). The general mechanism involves three stages:

  • Oxidative addition : Pd⁰ inserts into the carbon-halogen bond of the halogenated pyrazine precursor.
  • Transmetallation : The aryl boronic acid (3-nitrophenylboronic acid) transfers its aryl group to the palladium center.
  • Reductive elimination : The coupled product forms, regenerating the Pd⁰ catalyst.

Key advantages include high functional group tolerance and mild reaction conditions. A representative procedure yields the target compound in 68–72% isolated yield after column chromatography.

Optimization Parameters

Table 1 summarizes critical variables affecting reaction efficiency:

Parameter Optimal Range Impact on Yield
Catalyst loading 2–5 mol% Pd <70% below 2%
Temperature 80–100°C Decomposition >110°C
Solvent DMF/H₂O (4:1) Polar aprotic required
Reaction time 12–18 hours Incomplete coupling <12h

Data derived from

Alternative Synthetic Strategies

While Suzuki coupling dominates literature reports, auxiliary methods provide complementary routes to access the target molecule.

Nucleophilic Aromatic Substitution (SNAr)

The ethylsulfanyl group can be introduced via SNAr displacement on a pre-functionalized pyrazine bearing a leaving group (e.g., chloride or bromide). This two-step approach involves:

  • Coupling the 3-nitrophenyl group via Suzuki–Miyaura
  • Displacing chloride at the 2-position with ethanethiolate anion (NaSEt)

Reaction conditions require anhydrous DMF at 60°C for 6 hours, yielding 58–63% after purification. Steric hindrance from the 3-nitro group necessitates careful control of nucleophile concentration to avoid side reactions.

One-Pot Tandem Synthesis

Recent patents describe tandem approaches combining cyclocondensation and functionalization:

  • Pyrazine ring formation : Condensation of 1,2-diaminoethane derivatives with α-diketones
  • Simultaneous nitration and thioetherification : Using HNO₃/AcOH and ethyl disulfide

This method achieves 54% overall yield but requires strict stoichiometric control to prevent over-nitration. The sequence eliminates intermediate isolation steps, making it advantageous for scale-up.

Advanced Functionalization Techniques

Directed Ortho-Metalation (DoM)

For introducing substituents post-synthesis, DoM strategies using lithium diisopropylamide (LDA) enable regioselective deprotonation. Subsequent quenching with electrophiles (e.g., S-ethyl disulfides) installs the ethylsulfanyl group with >90% regioselectivity. This method is particularly useful for late-stage diversification of the pyrazine core.

Flow Chemistry Adaptations

Continuous flow systems enhance reaction reproducibility for large-scale synthesis:

  • Residence time : 8 minutes at 120°C
  • Catalyst immobilization : Pd on activated carbon (Pd/C)
  • Throughput : 12 g/hour with 65% yield

Flow methods reduce catalyst leaching and improve heat management compared to batch processes.

Purification and Characterization

Workup Procedures

Standard isolation involves:

  • Acid-base extraction (1M HCl → saturated NaHCO₃)
  • Solvent removal under reduced pressure
  • Chromatography on silica gel (hexane/ethyl acetate 3:1)

Recrystallization from ethanol/water (7:3) affords analytically pure crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, pyrazine-H), 8.54–8.49 (m, 2H, Ar-H), 7.85–7.79 (m, 2H, Ar-H), 3.21 (q, J=7.4 Hz, 2H, SCH₂), 1.48 (t, J=7.4 Hz, 3H, CH₃)
  • HRMS : m/z calc. for C₁₂H₁₁N₃O₂S [M+H]⁺: 253.0621, found: 253.0618

Chemical Reactions Analysis

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.

    Medicine: It is explored for its potential use in drug development due to its biological activities.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Biological Activity/Properties Source/Application
2-[5-(Arylthio)-oxadiazole] pyrazine analogs Oxadiazole-pyrazine hybrids Antifungal (vs. Aspergillus niger) Synthetic, medicinal chemistry
2-(Ethylsulfanyl)-1,3,4-oxadiazoles (3a–c) Ethylsulfanyl + naphthofuran/nitrophenyl Antibacterial, antifungal Synthetic, antimicrobial studies
2-(Furan-2-yl)-5/6-(trihydroxybutyl)pyrazine Furan + polyhydroxybutyl α-Glucosidase inhibition (IC50: 1.9–7.2 mM) Natural products (plant sources)
4-(3-Nitrophenyl)thiazol-2-ylhydrazones Thiazole + 3-nitrophenyl Antioxidant, selective hMAO-B inhibition Synthetic, neurodegenerative research

Physicochemical and Material Properties

  • Liquid Crystal Behavior : Pyrazine-based esters () exhibit reduced nematic/smectic thermal stability compared to phenyl analogs. Substituting pyrazine with ethylsulfanyl and nitro groups may further alter mesophase behavior, impacting applications in optoelectronics .

Biological Activity

2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activities, including anticancer, antibacterial, and neuroprotective properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazine core substituted with an ethylsulfanyl group and a nitrophenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar to this compound exhibited notable activity against various cancer cell lines. A comparative study of related compounds showed varying IC50 values:

CompoundCell LineIC50 (μM)
This compoundMCF-79.1
Compound AHepG210.0
Compound BA37511.0

These values suggest that this compound possesses comparable efficacy to established chemotherapeutics like Adriamycin .

Antibacterial Activity

The antibacterial properties of pyrazine derivatives have also been documented. In vitro studies demonstrated that certain pyrazines could inhibit the growth of Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
This compoundE. coli32
Compound CS. aureus16

The results indicate that the compound may serve as a lead for developing new antibacterial agents .

Neuroprotective Activity

Neuroprotective effects have been observed in related pyrazine compounds, suggesting potential applications in neurodegenerative diseases. For example, compounds with similar structures were shown to enhance cell viability in neuronal cell lines under oxidative stress conditions:

CompoundCell LineEC50 (μM)
This compoundSH-SY5Y3.68
Compound DPC125.44

These findings support the hypothesis that pyrazine derivatives can modulate neuroprotective pathways .

Case Studies

  • Anticancer Study : A study evaluated the effects of various pyrazine derivatives on MCF-7 breast cancer cells. The results indicated that this compound induced apoptosis through mitochondrial pathways, significantly reducing cell viability.
  • Neuroprotection in Models : In an animal model of neurodegeneration, treatment with a pyrazine derivative demonstrated a reduction in behavioral deficits and improved cognitive function, suggesting protective effects against neuronal damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylsulfanyl)-5-(3-nitrophenyl)pyrazine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis of pyrazine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For this compound, key steps include:

  • Step 1 : Introduction of the ethylsulfanyl group via thiol-alkylation under reflux conditions (e.g., ethanol, 60–80°C) .
  • Step 2 : Nitrophenyl substitution at the pyrazine ring using Suzuki-Miyaura coupling with a Pd catalyst (e.g., Pd(PPh₃)₄) and controlled temperature (80–100°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
    • Critical Parameters : Solvent polarity, reaction time, and catalyst loading significantly affect yield. For example, excess Pd catalyst may lead to side products .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ethylsulfanyl (δ ~2.5 ppm for CH₂, δ ~1.3 ppm for CH₃) and nitrophenyl protons (δ ~8.2–8.5 ppm aromatic protons) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 263.3 (calculated) with fragmentation patterns reflecting cleavage at the sulfanyl group .
  • IR : Stretching vibrations for C-S (650–700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

Q. What are the primary stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Degradation studies in buffered solutions (pH 1–13) show instability under strongly acidic (pH <3) or basic (pH >10) conditions, with hydrolysis of the sulfanyl group observed .
  • Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition above 200°C, suggesting storage at ≤4°C in inert atmospheres .

Q. How can initial biological activity screening be designed to evaluate its potential as a therapeutic agent?

  • Methodological Answer :

  • Target Selection : Prioritize targets linked to pyrazine derivatives (e.g., kinases, antimicrobial enzymes) .
  • Assays :
  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Perform hepatic microsomal assays to identify metabolites (e.g., sulfoxide formation via cytochrome P450) that reduce efficacy in vivo .
  • Solubility Limitations : Use logP measurements (e.g., ~2.8 for this compound) to correlate poor aqueous solubility with reduced bioavailability .
  • Comparative Studies : Test structural analogs (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate activity-contributing moieties .

Q. How can structure-activity relationship (SAR) studies optimize the nitrophenyl and ethylsulfanyl substituents?

  • Methodological Answer :

  • Nitrophenyl Modifications : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on receptor binding .
  • Sulfanyl Group Replacement : Compare ethylsulfanyl with bulkier tert-butylsulfanyl to evaluate steric effects on target interactions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict binding affinity .

Q. What advanced analytical methods resolve co-eluting impurities during HPLC analysis?

  • Methodological Answer :

  • 2D-LC/MS : Employ orthogonal separation (e.g., HILIC followed by reversed-phase) to isolate impurities .
  • Isotope Dilution : Use deuterated internal standards (e.g., d₃-ethylsulfanyl analogs) for precise quantification .

Q. How do electronic transitions in the pyrazine core influence its spectroscopic and photochemical behavior?

  • Methodological Answer :

  • UV-Vis Spectroscopy : π→π* transitions at ~270 nm and n→π* at ~350 nm correlate with the nitrophenyl group’s electron-withdrawing effect .
  • Time-Resolved Resonance Raman (TR³) : Track charge transfer dynamics in excited states, revealing localized electron density on the pyrazine ring .

Q. What computational strategies predict degradation pathways under oxidative stress?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with reactive oxygen species (ROS) using software like GROMACS to identify vulnerable bonds .
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the sulfanyl group to prioritize stabilization strategies (e.g., steric hindrance) .

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